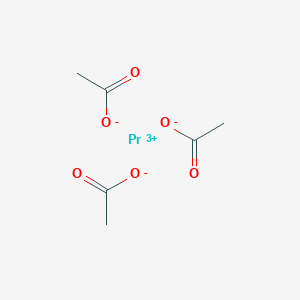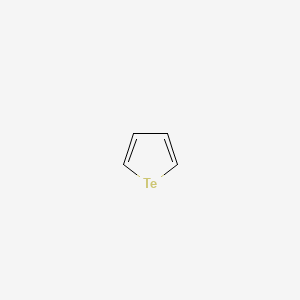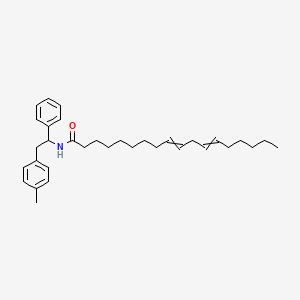
Praseodymacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium acetate is an inorganic salt composed of a praseodymium atom trication and three acetate groups as anions. This compound commonly forms the dihydrate, Pr(O₂C₂H₃)₃·2H₂O. It appears as a green solid and is known for its various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Praseodymium acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in organic synthesis.
Industry: Utilized in the production of color glasses and enamels, where it imparts an intense clean yellow color.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium acetate can be synthesized through the reaction of acetic acid with praseodymium(III) oxide, praseodymium(III) carbonate, or praseodymium(III) hydroxide. The general reaction involves mixing the praseodymium compound with acetic acid under controlled conditions to form praseodymium acetate .
Industrial Production Methods: In industrial settings, praseodymium acetate is produced by reacting praseodymium oxide with acetic acid. The reaction is typically carried out in aqueous solution, followed by crystallization to obtain the desired product. The compound can also be purified through recrystallization from water .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium acetate undergoes various chemical reactions, including:
Coordination Reactions: Praseodymium acetate can form coordination polymers, where each praseodymium center is nine-coordinate with two bidentate acetate ligands and additional oxygens from bridging acetate ligands.
Common Reagents and Conditions:
Oxidation: Heating praseodymium acetate in the presence of oxygen or air.
Coordination Reactions: Typically involve solvents like water or organic solvents under controlled temperatures.
Major Products:
Wirkmechanismus
The mechanism of action of praseodymium acetate involves its ability to form coordination complexes with various ligands. The praseodymium ion (Pr³⁺) can interact with oxygen atoms from acetate groups and other ligands, leading to the formation of stable coordination compounds. These interactions are crucial for its applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
- Neodymium acetate
- Lanthanum acetate
- Holmium acetate
Comparison: Praseodymium acetate is unique due to its specific coordination properties and the ability to form stable nine-coordinate complexes. While similar compounds like neodymium acetate and lanthanum acetate also form coordination polymers, praseodymium acetate’s distinct green color and specific applications in catalysis and material science set it apart .
Praseodymium acetate’s versatility and unique properties make it a valuable compound in various scientific and industrial applications. Its ability to form stable coordination complexes and its role in catalysis and material science highlight its significance in research and industry.
Eigenschaften
CAS-Nummer |
6192-12-7 |
|---|---|
Molekularformel |
C2H4O2Pr |
Molekulargewicht |
200.96 g/mol |
IUPAC-Name |
acetic acid;praseodymium |
InChI |
InChI=1S/C2H4O2.Pr/c1-2(3)4;/h1H3,(H,3,4); |
InChI-Schlüssel |
LBFPNEPAKHGVSJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pr+3] |
Kanonische SMILES |
CC(=O)O.[Pr] |
Key on ui other cas no. |
6192-12-7 |
Physikalische Beschreibung |
Hydrate: Green hygroscopic crystals; [Strem Chemicals MSDS] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)





![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)
![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)
![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)



